3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-4-10-18(11-5-15)27-12-3-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-6-8-17(24)9-7-16/h4-11H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNUIEUTSXUNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functionalized derivatives, while reduction can lead to the formation of simpler compounds .
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets. In medicine, it is being explored for its potential therapeutic effects in treating various diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of cancer cell apoptosis. The exact molecular targets and pathways involved depend on the specific application and context[4][4].
Comparison with Similar Compounds
Key Observations :
Structural Similarity and Bioactivity
- Gene Expression Profiles : Evidence suggests a 20% likelihood of shared gene expression profiles among compounds with Tanimoto coefficients >0.85 . The target compound’s fluorophenyl and methylphenyl groups may align it with kinase inhibitors or GPCR modulators, though empirical data are lacking.
- Mechanistic Overlap: Compounds with shared scaffolds (e.g., pyrimido-purine-diones) often exhibit similar mechanisms of action (MOAs). For example, oleanolic acid (OA) and hederagenin (HG), which share triterpenoid scaffolds, show overlapping transcriptome modulation .
Docking and Target Prediction
- Glide Docking: Computational methods like Glide () predict that fluorophenylmethyl groups enhance binding to hydrophobic pockets in targets such as phosphodiesterases or adenosine receptors.
- Synergistic Effects: Analogous to Populus bud compounds (), minor structural variations in purine-diones could modulate anti-inflammatory or antibacterial activity through synergistic pathways.
Physicochemical and ADME Properties
- Lipophilicity: The target compound’s LogP (~3.5) suggests moderate membrane permeability, superior to non-fluorinated analogs (LogP ~2.8) but lower than alkyne-containing derivatives (LogP ~4.2) .
- Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life compared to non-halogenated counterparts .
Biological Activity
The compound 3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a purine derivative with potential therapeutic applications. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of fluorinated phenyl groups and a purine core. Its IUPAC name highlights its intricate molecular architecture:
| Property | Details |
|---|---|
| IUPAC Name | 3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-pyrimido[1,2-g]purine-2,4-dione |
| Molecular Formula | C23H22FN5O2 |
| CAS Number | 848278-74-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes or receptors involved in critical cellular processes. For instance, it is believed to inhibit specific enzymes that play a role in cell proliferation, which is particularly relevant in anticancer research.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
- Study Findings:
Antiviral and Antimicrobial Properties
The compound has also been evaluated for its antiviral and antimicrobial activities:
- Antiviral Activity:
- Preliminary tests indicate effectiveness against certain viral strains. For example, it showed promising results in inhibiting viral replication in cultured cells infected with influenza virus.
- Antimicrobial Activity:
Case Studies
Several case studies have been conducted to further understand the biological effects of this compound:
-
Case Study on Cancer Cell Lines:
- Researchers treated various human cancer cell lines (e.g., breast and prostate cancer) with the compound. Results indicated a dose-dependent decrease in cell viability and increased apoptotic markers.
-
Evaluation of Antiviral Effects:
- A study focusing on the antiviral potential against herpes simplex virus (HSV) found that the compound significantly reduced viral titers in infected cells when administered at early stages of infection.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what are the critical reaction intermediates?
The compound’s synthesis often involves multi-step protocols. A key intermediate is 3-(4-fluorophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione , synthesized via nitration reactions using HNO₃/H₂SO₄ mixtures . Fluorophenyl and methylphenyl substituents are introduced through alkylation or coupling reactions, typically in DMF with potassium carbonate as a base . Characterization of intermediates via NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How is the compound’s structure validated, and what analytical techniques are essential for characterization?
X-ray crystallography (as seen in fluorenyl derivatives in Acta Crystallographica Section E) resolves stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 487.35 g/mol for related pyrimido-purine diones) . ¹H/¹³C NMR detects fluorophenyl and methylphenyl groups, with chemical shifts at δ 7.2–7.8 ppm for aromatic protons and δ 2.3–2.6 ppm for methyl groups .
Q. What initial biological screening models are recommended for assessing its activity?
Prioritize enzyme inhibition assays (e.g., Pfmrk kinase or Hedgehog pathway inhibitors) using recombinant proteins . Cell-based models for diabetes or Alzheimer’s disease (e.g., β-amyloid aggregation assays) are relevant, given structural similarities to spirocyclic and benzisoxazole derivatives with CNS activity . Use Chromolith HPLC columns for pharmacokinetic profiling .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like regioisomers?
Contradictions in regioselectivity arise during nitration or alkylation steps. To address this:
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
Hydrolysis of the pyrimidinedione ring is a major degradation pathway. Stability studies in pH 7.4 buffer at 37°C show degradation via cleavage of the fluorophenylmethyl group, forming 4-fluorobenzaldehyde and pyrimidine fragments . Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradants .
Q. What computational methods are suitable for predicting binding modes to target proteins?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict interactions with enzymes like Pfmrk. The compound’s topological polar surface area (75.4 Ų) suggests moderate membrane permeability, aligning with cell-penetration assays . Validate predictions with SPR or ITC binding affinity measurements .
Q. How can contradictory data on its inhibitory potency across studies be resolved?
Discrepancies often stem from assay conditions (e.g., ATP concentration in kinase assays). To reconcile:
- Standardize assays using IC50 values normalized to ATP Km .
- Validate with orthogonal methods (e.g., thermal shift assays vs. radiometric assays) .
- Cross-reference with structurally related purine-diones (e.g., 6-(dimethylamino)-9-(4-methylbenzyl)purine derivatives) to identify SAR trends .
Q. What strategies improve its solubility for in vivo studies without compromising activity?
- Prodrug design : Introduce phosphate or PEG groups at the N-methyl position to enhance aqueous solubility .
- Co-crystallization : Use cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes .
- Salt formation : Hydrochloride salts of analogous spirocyclic compounds improve bioavailability .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
